molecular formula C18H15NO3 B14803474 Ethyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate CAS No. 56894-67-8

Ethyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate

Cat. No.: B14803474
CAS No.: 56894-67-8
M. Wt: 293.3 g/mol
InChI Key: WPJKIGAIUAQCSL-UHFFFAOYSA-N
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Description

Ethyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate is a chemical compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoic acid with phenylacetic acid derivatives in the presence of dehydrating agents. The reaction is usually carried out in an organic solvent such as toluene or xylene, and the mixture is heated to reflux to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Ethyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate can be compared with other oxazole derivatives, such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

These compounds share the oxazole core structure but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

CAS No.

56894-67-8

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

ethyl 2-(5-phenyl-1,3-oxazol-2-yl)benzoate

InChI

InChI=1S/C18H15NO3/c1-2-21-18(20)15-11-7-6-10-14(15)17-19-12-16(22-17)13-8-4-3-5-9-13/h3-12H,2H2,1H3

InChI Key

WPJKIGAIUAQCSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=NC=C(O2)C3=CC=CC=C3

Origin of Product

United States

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